molecular formula C2H3Br2NO4S B14697398 Dibromo(methanesulfonyl)nitromethane CAS No. 21272-90-2

Dibromo(methanesulfonyl)nitromethane

Cat. No.: B14697398
CAS No.: 21272-90-2
M. Wt: 296.93 g/mol
InChI Key: HPWZWEMFMHXWDR-UHFFFAOYSA-N
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Description

Dibromo(methanesulfonyl)nitromethane is a brominated organic compound featuring a methanesulfonyl group (–SO₂CH₃), a nitro group (–NO₂), and two bromine atoms attached to a central carbon framework.

Properties

CAS No.

21272-90-2

Molecular Formula

C2H3Br2NO4S

Molecular Weight

296.93 g/mol

IUPAC Name

dibromo-methylsulfonyl-nitromethane

InChI

InChI=1S/C2H3Br2NO4S/c1-10(8,9)2(3,4)5(6)7/h1H3

InChI Key

HPWZWEMFMHXWDR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C([N+](=O)[O-])(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibromo(methanesulfonyl)nitromethane typically involves the bromination of methanesulfonyl nitromethane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimized reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Dibromo(methanesulfonyl)nitromethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products

    Substitution: Products include derivatives where bromine atoms are replaced by other functional groups.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the corresponding sulfonic acid.

Scientific Research Applications

Dibromo(methanesulfonyl)nitromethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibromo(methanesulfonyl)nitromethane involves its interaction with molecular targets through its bromine, methanesulfonyl, and nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modification of protein structures. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Research Findings and Data Gaps

Table 1: Comparative Properties of Related Compounds
Compound Boiling Point (°C) Key Functional Groups Reactivity Profile
Dibromomethane ~97 –Br Halogenation, substitution
DMSO 189 –SO– Nucleophilic, solvent
Dichlorodinitrosylmolybdenum N/A –Cl, –NO Catalytic, redox-active

Key Observations :

  • This compound’s bromine atoms and electron-withdrawing groups likely enhance its electrophilicity compared to dibromomethane or DMSO.
  • The absence of data on its thermal stability or synthetic routes in the provided evidence underscores the need for further research.

Limitations of the Provided Evidence

The sources lack direct information on this compound, necessitating extrapolation from structurally related compounds. For instance:

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